REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([C:14]([O:16][CH3:17])=[O:15])=[CH:9][C:8]=1[CH3:18])(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C]=O.[C:59]([O:62]CC)(=[O:61])C>C(#N)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:18][C:8]1[CH:9]=[C:10]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=[C:12]([CH3:13])[C:7]=1[C:59]([OH:62])=[O:61] |f:7.8.9,^3:56|
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Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C=C1C)C(=O)OC)C)(F)F
|
Name
|
|
Quantity
|
412.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
224.5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
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is washed with water (250 mL)
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Type
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ADDITION
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Details
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containing 5 mL of triethylamine
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Type
|
EXTRACTION
|
Details
|
The separated aqueous layer is re-extracted with ethyl acetate (2×250 mL)
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Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with water (250 mL) and brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |